4bH-pyrido[2,3-b]indol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylimidazo[4,5-f]quinoline is a heterocyclic aromatic amine that is formed during the cooking of meat and fish. It is known for its mutagenic and carcinogenic properties, making it a significant compound of interest in toxicology and cancer research . The compound is often studied for its role in the formation of DNA adducts, which can lead to mutations and cancer.
Vorbereitungsmethoden
3-methylimidazo[4,5-f]quinoline can be synthesized through various methods. One common synthetic route involves the Maillard reaction, where creatinine, amino acids, and sugars react under high-temperature conditions . Industrial production methods often involve the thermal processing of protein-rich foods, where the compound is formed as a byproduct . The dried solid product is typically purified using silica gel column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent .
Analyse Chemischer Reaktionen
3-methylimidazo[4,5-f]quinoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, affecting its mutagenic properties.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hypochlorite and reducing agents like sodium borohydride . The major products formed from these reactions often include DNA adducts and other modified forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-methylimidazo[4,5-f]quinoline has several scientific research applications:
Wirkmechanismus
The mechanism by which 3-methylimidazo[4,5-f]quinoline exerts its effects involves the formation of DNA adducts, which can lead to mutations and cancer . The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that bind to DNA . This process can induce oxidative stress, DNA strand breaks, and the activation of DNA repair pathways . Additionally, the compound can inhibit autophagy and induce endoplasmic reticulum stress, contributing to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
3-methylimidazo[4,5-f]quinoline is similar to other heterocyclic aromatic amines, such as:
2-amino-3,4-dimethylimidazo[4,5-f]quinoline: (MeIQ)
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: (MeIQx)
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: (PhIP)
Compared to these compounds, 3-methylimidazo[4,5-f]quinoline is unique in its specific formation conditions and its particular mutagenic and carcinogenic properties .
Eigenschaften
Molekularformel |
C11H9N3 |
---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
4bH-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-7H,(H2,12,14) |
InChI-Schlüssel |
PDOGMEOTHUKLHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C3=C(N=C2C=C1)N=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.